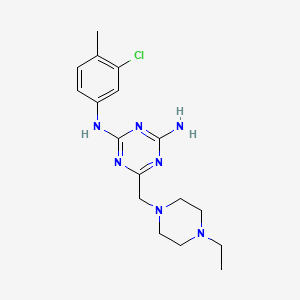

N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine

Description

N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring substituted with a piperazine moiety and a chloromethylphenyl group. Its molecular formula is C17H22ClN5, and it has a molecular weight of 331.85 g/mol.

Properties

IUPAC Name |

2-N-(3-chloro-4-methylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN7/c1-3-24-6-8-25(9-7-24)11-15-21-16(19)23-17(22-15)20-13-5-4-12(2)14(18)10-13/h4-5,10H,3,6-9,11H2,1-2H3,(H3,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDUXPCDIUIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of cyanuric chloride with 3-chloro-4-methylaniline under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable base, such as triethylamine, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at elevated temperatures and pressures to accelerate the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

1-(3-chloro-4-methylphenyl)-3-(4-ethyl-1-piperazinyl)-2,5-pyrrolidinedione: This compound shares a similar structural motif but differs in the presence of a pyrrolidinedione ring instead of a triazine ring.

N-(3-chloro-4-methylphenyl)-6-(piperazin-1-ylmethyl)-1,3,5-triazine-2,4-diamine: Similar in structure but lacks the ethyl group on the piperazine moiety.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Structural Features

- Triazine Core : The triazine ring is known for its ability to interact with various biological targets.

- Chloro and Methyl Substituents : The presence of a chloro group and a methyl group enhances its lipophilicity and may influence its receptor binding affinity.

- Piperazine Moiety : The piperazine ring is often associated with psychoactive properties and can affect neurotransmitter systems.

The biological activity of N-(3-chloro-4-methylphenyl)-6-((4-ethyl-1-piperazinyl)methyl)-1,3,5-triazine-2,4-diamine is attributed to several mechanisms:

- Receptor Interaction : The compound has shown potential as a ligand for various receptors, including serotonin and dopamine receptors. Its piperazine component may facilitate binding to these targets.

- Antiviral Activity : Preliminary studies suggest that derivatives of triazine compounds exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell machinery .

- Anticancer Properties : Some studies indicate that triazine derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity at micromolar concentrations. For example:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antiviral Efficacy : A study conducted on human cell lines showed that the compound inhibited viral replication by more than 70% at a concentration of 0.20 μM, suggesting strong antiviral properties .

- Cancer Cell Line Testing : In tests involving various cancer cell lines, the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 μM depending on the cell type .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological evaluations indicate that at higher concentrations (above 100 μM), the compound exhibits cytotoxic effects on non-target cells, necessitating further investigation into its therapeutic index.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this triazine derivative to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions. For diazotization, maintain low temperatures (0–5°C) and acidic conditions (e.g., HCl/NaNO₂) to stabilize reactive intermediates . Coupling reactions often use polar aprotic solvents (e.g., DMF) at 25–30°C to enhance nucleophilic substitution . Purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts . Multi-step protocols may benefit from continuous flow synthesis to improve efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and hydrogen bonding patterns. For example, NH protons in triazines typically appear as broad singlets at δ 7.2–7.5 ppm in DMSO-d .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing piperazinyl and chlorophenyl group orientations .

- HPLC/MS : Monitor reaction progress and assess purity (>95% recommended for biological assays) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate:

- Enzyme Inhibition : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase activity assays) .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC values .

- Antimicrobial Activity : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies involving similar triazine derivatives?

- Methodological Answer :

- Structural Comparisons : Analyze substituent effects (e.g., electron-withdrawing Cl vs. CF groups) on target binding using QSAR models .

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) to identify trends using statistical tools like ANOVA or principal component analysis (PCA) .

Q. What strategies are recommended for improving the pharmacokinetic profile of this compound through structural modifications?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce trifluoromethyl (-CF) or morpholino groups to enhance membrane permeability (logP optimization) .

- Metabolic Stability : Replace labile esters with bioisosteres (e.g., pyrazolyl rings) to reduce hepatic clearance .

- Solubility Enhancement : Incorporate hydrophilic moieties (e.g., PEG chains) or formulate as hydrochloride salts .

Q. How can computational methods like DFT or molecular docking be integrated into studying this compound's mechanism of action?

- Methodological Answer :

- DFT Studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and intermolecular interactions (e.g., hydrogen bonding with protein targets) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., EGFR kinase). Validate with MD simulations to assess binding stability over 50–100 ns .

- ADMET Prediction : Employ tools like SwissADME to forecast absorption, toxicity, and CYP450 interactions before in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.